molecular formula C24H28N2OS B11572970 {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione

{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione

Cat. No.: B11572970
M. Wt: 392.6 g/mol
InChI Key: JGHVSTWSFPJWRZ-UHFFFAOYSA-N
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Description

The compound {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione is a complex organic molecule that features a combination of indole, piperidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the piperidine derivative can be obtained via hydrogenation of pyridine. The final step involves the coupling of these intermediates with 2,5-dimethylphenoxyethyl bromide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione: can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the piperidine ring can yield piperidine derivatives.

Scientific Research Applications

{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole and piperidine derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperidine moieties may play a crucial role in binding to these targets, while the phenoxy group may enhance the compound’s stability and solubility. The exact pathways involved would depend on the specific application and target.

Properties

Molecular Formula

C24H28N2OS

Molecular Weight

392.6 g/mol

IUPAC Name

[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C24H28N2OS/c1-18-10-11-19(2)23(16-18)27-15-14-26-17-21(20-8-4-5-9-22(20)26)24(28)25-12-6-3-7-13-25/h4-5,8-11,16-17H,3,6-7,12-15H2,1-2H3

InChI Key

JGHVSTWSFPJWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCCC4

Origin of Product

United States

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